![molecular formula C13H16N4O2S B2581724 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea CAS No. 1797720-54-7](/img/structure/B2581724.png)
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea is a heterocyclic compound that contains both pyrazole and thiophene moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of the oxolane ring adds to the compound’s complexity and potential reactivity.
Mechanism of Action
Target of action
Compounds with a pyrazole core, like “3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and functional groups of the compound .
Mode of action
The compound could bind to its target, causing a conformational change that alters the target’s activity. This could either enhance or inhibit the target’s function, depending on the nature of the interaction .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors like solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors like pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of urea compounds, including those similar to 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea, exhibit significant antitumor effects. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example:
Cancer Type | GI50 Value (µM) |
---|---|
Non-small cell lung cancer | 1.7 |
Prostate cancer | 15.9 |
Ovarian cancer | 25.9 |
These values suggest a promising potential for the development of new anticancer therapies based on this compound's structure.
Antimicrobial Activity
The compound has also demonstrated broad-spectrum antimicrobial properties. Urea derivatives are known for their effectiveness against a range of bacterial pathogens. Minimum inhibitory concentrations (MIC) for some derivatives of similar structures have been reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.03–0.06 |
Streptococcus pyogenes | 0.06–0.12 |
Haemophilus influenzae | 0.25–1 |
These findings indicate that the compound may be effective in treating bacterial infections, which is particularly relevant in clinical settings where antibiotic resistance is a growing concern.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the thiophene and oxolane moieties is crucial for enhancing the binding affinity to target proteins involved in tumor growth and bacterial resistance.
Example Synthetic Route
A simplified synthetic route could include:
- Formation of the oxolane core via cyclization.
- Substitution reactions to introduce the thiophene and pyrazole moieties.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of similar compounds:
Antitumor Efficacy : A recent study reported that urea derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating structural modifications can enhance therapeutic potential.
Antimicrobial Properties : Another investigation focused on thiophene-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can significantly improve efficacy against resistant strains.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-(thiophen-2-yl)-1H-pyrazole are also structurally related and have comparable properties.
Uniqueness
The uniqueness of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea lies in its combination of the oxolane, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea is a novel derivative in medicinal chemistry, particularly within the realm of pyrazole and thiourea compounds. Its structural components suggest potential biological activities, especially in the fields of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, an oxolane moiety, and a thiophene group. These structural elements are known to contribute to various biological activities due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with compounds similar to This compound :
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
Case Studies
A notable case study involved the synthesis of a series of thiourea derivatives, including those structurally similar to This compound . These derivatives were tested against a panel of cancer cell lines, demonstrating selective cytotoxicity with lower toxicity towards normal cells, indicating a promising therapeutic index for further development .
Another study focused on the antimicrobial activity of thiourea derivatives against both gram-positive and gram-negative bacteria. The results indicated that modifications in the thiophene ring significantly enhanced antibacterial potency, suggesting that further structural optimization could yield even more effective agents .
Properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-13(14-7-12-2-1-5-20-12)16-10-6-15-17(8-10)11-3-4-19-9-11/h1-2,5-6,8,11H,3-4,7,9H2,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVZDNZRIPWCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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